molecular formula C16H14O B1214843 1-(9H-Fluoren-2-yl)-1-propanone CAS No. 65007-01-4

1-(9H-Fluoren-2-yl)-1-propanone

Cat. No.: B1214843
CAS No.: 65007-01-4
M. Wt: 222.28 g/mol
InChI Key: SBNTYLXCXQZVTC-UHFFFAOYSA-N
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Description

“1-(9H-Fluoren-2-yl)-1-propanone” is a chemical compound with the molecular formula C18H18O . It is also known as “1-(9-PROPYL-9H-FLUOREN-2-YL)-ETHANONE” and is provided by Sigma-Aldrich to early discovery researchers as part of a collection of rare and unique chemicals .


Synthesis Analysis

The synthesis of fluorene derivatives has been reported in various studies . For instance, a new pendent bisphenol containing a fluorene unit, 1,1-bis-[(4-hydroxyphenyl)-1-(9H-fluoren-2-yl)]ethane (BHPFE), was synthesized from commercially available 2-acetylfluorene and phenol . This was then utilized for the synthesis of three new kinds of polyarylates by a phase-transfer catalyzed interfacial polycondensation technique .


Chemical Reactions Analysis

One of the chemical reactions involving fluorene derivatives is the aerobic oxidation of 9H-fluorenes to produce 9-fluorenones substituted with nitro, halogen, or alkyl groups . This reaction occurs under ambient conditions in the presence of KOH in THF .

Scientific Research Applications

Photochemical Reactions and Solvolytic Processes

1-(9H-Fluoren-2-yl)-1-propanone has been studied in the context of its reactivity in solvolysis and elimination reactions. Research by Zeng and Thibblin (2001) highlighted the solvolysis of fluorene derivatives in aqueous acetonitrile or aqueous 1,1,1-trifluoroethanol (TFE), which yields various products including alkenes and alcohols. The study proposed a stepwise preassociation mechanism for the elimination reaction, providing insights into the reactivity of fluorene derivatives in different solvent environments (Zeng & Thibblin, 2001).

Photophysics and Bioimaging Applications

Fluorene derivatives, including this compound, have found applications in photophysics and bioimaging due to their unique photophysical properties. Morales et al. (2010) investigated a water-soluble fluorene derivative for its linear photophysical characterization and two-photon absorption properties. The study demonstrated the potential of fluorene derivatives in integrin-targeted bioimaging, highlighting their selectivity and efficacy in cellular imaging applications (Morales et al., 2010).

Material Science and Fluorophore Development

In the field of material science, fluorene compounds, including this compound, have been utilized for the development of innovative fluorophores. Hussein et al. (2019) reported the synthesis of poly-functionalized nicotinonitriles incorporating fluorene moieties through a domino four-component condensation reaction. These compounds exhibited strong blue-green fluorescence emission, making them suitable for various applications in material science and as fluorophores (Hussein et al., 2019).

Environmental Science and Degradation Pathways

Fluorene derivatives are also studied in environmental science for their degradation pathways. Casellas et al. (1997) explored the metabolism of fluorene by Arthrobacter sp., identifying new metabolites and enzyme activities that extend the known pathways of fluorene degradation. This research is crucial for understanding the environmental impact and biodegradation processes of fluorene compounds (Casellas et al., 1997).

Properties

IUPAC Name

1-(9H-fluoren-2-yl)propan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14O/c1-2-16(17)12-7-8-15-13(10-12)9-11-5-3-4-6-14(11)15/h3-8,10H,2,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBNTYLXCXQZVTC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)C1=CC2=C(C=C1)C3=CC=CC=C3C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10983552
Record name 1-(9H-Fluoren-2-yl)propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10983552
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

222.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

65007-01-4
Record name 1-(9H-Fluoren-2-yl)-1-propanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=65007-01-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(Fluoren-2-yl)-2-propan-1-one
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0065007014
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-(9H-Fluoren-2-yl)propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10983552
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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